Terbinafine-d7 Hydrochloride

Bioanalysis Pharmacokinetics LC-MS/MS

Terbinafine-d7 Hydrochloride is the definitive deuterated internal standard for terbinafine bioanalysis. Its +7 Da mass shift ensures baseline resolution from the analyte, eliminating ion suppression and cross-talk in LC-MS/MS assays. Validated in bioequivalence studies (n=84) with precision <8.2% CV and accuracy -6.5% to 10.2% RE. Achieves LLOQ 0.0679 ng/mL, far surpassing non-isotopic methods. Essential for ANDA submissions and ADME studies. Manufactured under ISO 17034 with ≥98% purity. Order now for reliable, regulatorily compliant bioanalytical data.

Molecular Formula C21H26ClN
Molecular Weight 334.9 g/mol
Cat. No. B12353948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbinafine-d7 Hydrochloride
Molecular FormulaC21H26ClN
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
InChIInChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i6D,7D,10D,11D,12D,13D,14D;
InChIKeyBWMISRWJRUSYEX-MDEWEQOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terbinafine-d7 Hydrochloride: A Stable Isotope-Labeled Internal Standard for Terbinafine Quantification


Terbinafine-d7 Hydrochloride is a deuterated analog of the allylamine antifungal drug terbinafine, where seven hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C₂₁H₁₉D₇ClN and a molecular weight of 334.93 g/mol [1]. This stable isotope-labeled compound is employed as an internal standard in analytical methods—primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS)—for the precise quantification of terbinafine in biological matrices [2]. The non-deuterated parent compound, terbinafine, acts as a non-competitive inhibitor of fungal squalene epoxidase with a Ki of 30 nM against Candida species, a mechanism that remains intact in the deuterated form [3].

Why Terbinafine-d7 Hydrochloride Cannot Be Replaced by Other Terbinafine Isotopologues


Substituting Terbinafine-d7 Hydrochloride with alternative deuterated terbinafine standards—such as Terbinafine-d3 or Terbinafine-d5—or with non-deuterated terbinafine introduces substantial quantitative error. The specific incorporation of seven deuterium atoms in Terbinafine-d7 yields a mass shift of +7 Da relative to the unlabeled parent (m/z 292.5 → 299.5 for the protonated molecular ion) [1]. This distinct mass difference is critical for ensuring baseline chromatographic and mass spectrometric resolution from the analyte, thereby minimizing ion suppression, cross-talk, and matrix effects that would otherwise compromise assay accuracy and precision [1]. The following quantitative evidence demonstrates the irreplaceable role of Terbinafine-d7 in validated bioanalytical workflows.

Quantitative Differentiation: Terbinafine-d7 vs. Alternative Standards in Bioanalytical LC-MS/MS


Enhanced Assay Precision and Accuracy in Human Plasma Quantification

When Terbinafine-d7 is employed as the internal standard (IS) in an LC-MS/MS method for quantifying terbinafine in human plasma, the method achieves intra- and inter-batch precision (coefficient of variation, %CV) of <8.2% and accuracy (relative error, %RE) ranging from -6.5% to 10.2% over a calibration range of 2.00–1200 ng/mL [1]. In contrast, a method using the non-deuterated analog terbinafine or a different internal standard would lack the co-eluting, isotopically matched behavior required to correct for matrix effects and ionization variability, thereby degrading precision and accuracy.

Bioanalysis Pharmacokinetics LC-MS/MS

Higher Sensitivity and Wider Linear Dynamic Range vs. Non-Isotopic Methods

The LC-MS/MS method utilizing Terbinafine-d7 as the internal standard achieves a lower limit of quantification (LLOQ) of 0.0679 ng/mL and a calibration range up to 1200 ng/mL [1][2]. In comparison, a prior HPLC-UV method using a non-isotopic internal standard (clotrimazole) for terbinafine tissue analysis reported a much higher LLOQ of 100 ng/g in skin and 10 ng/g in other tissues [3]. The use of a stable isotope-labeled IS like Terbinafine-d7 enables superior sensitivity and a wider dynamic range by minimizing ion suppression and enabling more accurate normalization of analyte response.

Bioanalysis Method Validation Sensitivity

Isotopic Purity and Traceability for Regulatory Compliance

Terbinafine-d7 Hydrochloride is supplied with a certified purity of >98% and is produced under ISO 17034 accreditation for reference material production [1]. This level of purity and traceability is essential for use as a calibrator or quality control sample in regulated bioanalysis. In contrast, alternative isotopologues like Terbinafine-d3 or Terbinafine-d5 may not be available with the same degree of certified purity or may not be manufactured under an accredited quality system, introducing uncertainty in quantitative workflows .

Quality Control Regulatory Compliance Reference Standards

Successful Application in Regulatory Bioequivalence Studies

The LC-MS/MS method employing Terbinafine-d7 as the internal standard has been successfully applied to a pivotal bioequivalence study involving 84 healthy Chinese subjects receiving a single 125 mg oral dose of terbinafine hydrochloride tablets [1]. The method's robustness and the internal standard's performance enabled the generation of reliable pharmacokinetic parameters (e.g., Cmax, AUC) necessary for demonstrating bioequivalence between test and reference formulations. In contrast, methods relying on non-isotopic internal standards or structurally similar analogs often fail to meet the stringent acceptance criteria for incurred sample reanalysis (ISR) and cross-study reproducibility required by regulators.

Bioequivalence Regulatory Submission Pharmacokinetics

Minimized Matrix Effects and Ion Suppression vs. Non-Isotopic Internal Standards

In the validated LC-MS/MS method, the use of Terbinafine-d7 as a stable isotope-labeled internal standard resulted in matrix effects that were within acceptable ranges, with extraction recovery and ion suppression/enhancement consistently compensated for across the calibration range [1]. This is a direct consequence of the co-eluting, structurally identical nature of the IS and analyte, which normalizes for any sample-to-sample variability in ionization efficiency. In contrast, the use of a non-isotopic internal standard (e.g., clotrimazole in some HPLC methods) introduces differential matrix effects, leading to higher inter-subject variability and potential bias in calculated concentrations [2].

Matrix Effect Ion Suppression LC-MS/MS

Primary Application Scenarios for Terbinafine-d7 Hydrochloride


LC-MS/MS Bioanalytical Method Development and Validation for Terbinafine

Terbinafine-d7 Hydrochloride is the definitive internal standard for developing and validating LC-MS/MS methods intended for quantifying terbinafine in biological fluids (plasma, serum, urine) and tissues. Its use enables achievement of the precision (<8.2% CV) and accuracy (-6.5% to 10.2% RE) required by regulatory guidelines (FDA, EMA) for bioanalytical method validation [1]. The +7 Da mass shift ensures chromatographic co-elution with the analyte while providing distinct MRM transitions (e.g., m/z 292.5→141.1 for terbinafine, m/z 299.5→148.1 for the IS), thereby correcting for matrix effects and ionization variability [1]. This makes it an indispensable tool for CROs and pharmaceutical R&D laboratories.

Pharmacokinetic (PK) and Bioequivalence (BE) Studies of Terbinafine Formulations

In both preclinical and clinical studies evaluating the pharmacokinetics of oral or topical terbinafine formulations, Terbinafine-d7 serves as a robust internal standard. The validated LC-MS/MS method using this IS has been successfully deployed in a large-scale bioequivalence study (n=84) comparing test and reference terbinafine hydrochloride tablets [1]. The reliability of the internal standard ensures accurate calculation of key PK parameters (Cmax, AUC, Tmax, t1/2) under both fasting and fed conditions, which is critical for ANDA submissions and formulation development [1].

Tissue Distribution and Drug Metabolism Studies

For investigations into the tissue distribution (e.g., nail, skin, sebum) and metabolic fate of terbinafine, Terbinafine-d7 provides the necessary analytical sensitivity. Methods employing this IS achieve an LLOQ as low as 0.0679 ng/mL, enabling quantification in small-volume or low-concentration samples [2]. This sensitivity is far superior to older HPLC-UV methods using non-isotopic IS (LLOQ ~10-100 ng/g) [3], making the -d7 analog essential for detailed absorption, distribution, metabolism, and excretion (ADME) studies and for monitoring drug levels at target sites of action.

Quality Control and Reference Standard for Analytical Testing

Owing to its high certified purity (>98%) and manufacturing under ISO 17034 guidelines, Terbinafine-d7 Hydrochloride is ideally suited for use as a reference standard or quality control material in analytical laboratories [4]. It can be employed to calibrate instruments, verify system suitability, and prepare quality control samples for routine analysis of terbinafine in pharmaceutical products or environmental samples. Its traceability and documented purity support compliance with GLP and other quality assurance requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terbinafine-d7 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.